molecular formula C26H27O3P B061975 Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide CAS No. 162881-26-7

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide

Cat. No.: B061975
CAS No.: 162881-26-7
M. Wt: 418.5 g/mol
InChI Key: GUCYFKSBFREPBC-UHFFFAOYSA-N
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Description

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide is an organic compound widely used as a photoinitiator in various industrial applications. It is known for its efficiency in initiating polymerization reactions under ultraviolet (UV) light, making it a crucial component in the production of coatings, adhesives, and dental materials. The compound is characterized by its pale yellow to yellow powder form and has the chemical formula C26H27O3P.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with phenylphosphine oxide. The process is carried out under controlled conditions to ensure high purity and yield. Here is a general synthetic route:

  • Preparation of 2,4,6-trimethylbenzoyl chloride:

    • React 2,4,6-trimethylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions to form 2,4,6-trimethylbenzoyl chloride.
  • Formation of this compound:

    • In a nitrogen atmosphere, dissolve phenylphosphine oxide in an appropriate solvent such as toluene.
    • Slowly add 2,4,6-trimethylbenzoyl chloride to the solution while maintaining the temperature at around 0-5°C.
    • Stir the reaction mixture at room temperature for several hours.
    • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using automated reactors to control temperature and reaction time precisely.
  • Employing continuous flow systems to enhance efficiency and yield.
  • Implementing rigorous purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide primarily undergoes photoinitiated reactions. When exposed to UV light, it decomposes to generate free radicals, which then initiate polymerization of monomers.

Common Reagents and Conditions:

    UV Light: Essential for initiating the decomposition of the compound.

    Monomers: Such as acrylates and methacrylates, which polymerize upon radical initiation.

    Solvents: Acetone, acetonitrile, and toluene are commonly used to dissolve the compound and monomers.

Major Products:

    Polymers: The primary products formed are polymers, which are used in coatings, adhesives, and other materials requiring UV curing.

Scientific Research Applications

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide has a wide range of applications in scientific research and industry:

Chemistry:

  • Used as a photoinitiator in the synthesis of polymers and copolymers.
  • Facilitates the study of photopolymerization kinetics and mechanisms.

Biology and Medicine:

  • Employed in the development of dental materials, such as composite resins and adhesives, due to its efficient curing properties.
  • Used in the fabrication of biomedical devices and drug delivery systems.

Industry:

  • Integral in the production of UV-curable coatings and inks.
  • Applied in the manufacturing of electronic components and optical fibers.

Comparison with Similar Compounds

    Benzoin Methyl Ether: Another photoinitiator used in polymerization but less efficient in deep curing.

    Camphorquinone: Commonly used in dental materials but requires a co-initiator for effective polymerization.

    Benzophenone: Effective photoinitiator but may cause yellowing in the final product.

Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide stands out due to its superior performance in various applications, particularly in the field of UV-curable materials.

Properties

IUPAC Name

[phenyl-(2,4,6-trimethylbenzoyl)phosphoryl]-(2,4,6-trimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27O3P/c1-16-12-18(3)23(19(4)13-16)25(27)30(29,22-10-8-7-9-11-22)26(28)24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCYFKSBFREPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044597
Record name (Phenylphosphoryl)bis[(2,4,6-trimethylphenyl)methanone]
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Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA; Pellets or Large Crystals
Record name Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl)-
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CAS No.

162881-26-7
Record name Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bis-trimethylbenzoyl phenylphosphine oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Phenylphosphoryl)bis[(2,4,6-trimethylphenyl)methanone]
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Record name Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide
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Record name Methanone, 1,1'-(phenylphosphinylidene)bis[1-(2,4,6-trimethylphenyl)
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Record name BIS-TRIMETHYLBENZOYL PHENYLPHOSPHINE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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